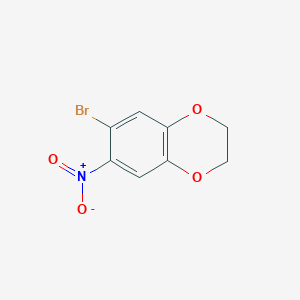

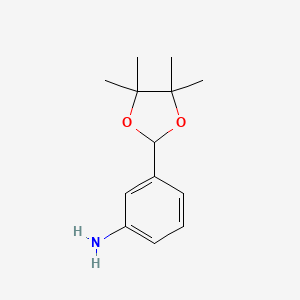

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is a derivative of the benzodioxine family, which is not directly discussed in the provided papers. However, related compounds such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone have been studied for their interaction with the benzodiazepine binding site of the gamma amino butyric acid receptor complex, showing partial agonistic properties and anxiolytic-like effects in mice . Another related compound, 6-bromo-3′-nitroflavone, has been synthesized and shown to have high affinity for benzodiazepine receptors, particularly in the cerebellar and cerebral cortical regions, and to produce anxiolytic effects in mice .

Synthesis Analysis

The synthesis of related compounds involves specific reactions tailored to introduce bromo and nitro groups into the flavone structure. For instance, 6-bromo-3′-nitroflavone was synthesized through a process that resulted in a compound with high affinity for benzodiazepine receptors . Although the exact synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine is not detailed in the provided papers, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine, such as 6,3'-dibromoflavone and 6-nitro-3'-bromoflavone, includes bromo and nitro substituents that are crucial for their interaction with the benzodiazepine binding site . The presence of these substituents is likely to influence the binding affinity and pharmacological profile of these compounds.

Chemical Reactions Analysis

The chemical reactions involving the synthesis and modification of benzodioxine derivatives are not explicitly discussed in the provided papers. However, the synthesis of related compounds like 7-Bromo-2H-1,4-benzothiazine-3,5,8(4H)-trione involves reactions such as reductive cyclization and oxidation, which could be relevant for the synthesis of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine .

Physical and Chemical Properties Analysis

The physical and chemical properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine are not directly reported in the provided papers. However, the properties of similar compounds, such as their melting points, purity, and spectral characteristics, are typically determined through experimental methods like thin layer chromatography and infrared spectroscopy . These methods could be used to analyze the physical and chemical properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine as well.

Scientific Research Applications

Antibacterial and Antifungal Applications

Several studies have synthesized derivatives of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine to evaluate their antibacterial and antifungal potentials. For instance, compounds synthesized by reacting 1,4-benzodioxane-6-amine with various electrophiles demonstrated suitable antibacterial and antifungal activities, with some compounds showing low hemolytic activity, indicating their potential as antimicrobial agents with reduced toxicity (Abbasi et al., 2020). Furthermore, another study synthesized novel derivatives targeting bacterial biofilm inhibition and found that some synthesized molecules exhibited suitable inhibitory action against biofilms of specific bacterial strains, alongside displaying modest cytotoxicity (Abbasi et al., 2020).

Anti-cancer Applications

Research focusing on the anti-cancer properties of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine derivatives has shown promising results. A particular study conducted molecular docking and quantum chemical computational analyses to predict the anti-cancer properties of the molecule. The study concluded that the title compound possesses anti-cancer property through hydrolase inhibition activity, based on binding energy and intermolecular energy values (Shafi et al., 2020).

Enzyme Inhibition for Therapeutic Applications

The enzyme inhibitory potential of 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine derivatives has been explored for therapeutic applications, including anti-diabetic and anti-inflammatory treatments. A study synthesized compounds to evaluate their anti-diabetic potentials by inhibiting α-glucosidase enzyme, finding some compounds with moderate inhibitory activities, suggesting their potential as therapeutic agents for type-2 diabetes (Abbasi et al., 2023). Another study synthesized derivatives for evaluating their anti-inflammatory and analgesic activities, identifying compounds with significant activities, indicating their potential as leads for developing new therapeutic agents (Rajanarendar et al., 2013).

properties

IUPAC Name |

6-bromo-7-nitro-2,3-dihydro-1,4-benzodioxine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrNO4/c9-5-3-7-8(14-2-1-13-7)4-6(5)10(11)12/h3-4H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBFAMONJVJBDQV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=C(O1)C=C(C(=C2)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10347418 |

Source

|

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.04 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

CAS RN |

59820-92-7 |

Source

|

| Record name | 6-Bromo-7-nitro-2,3-dihydro-1,4-benzodioxine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10347418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxylic acid](/img/structure/B1298374.png)

![(S)-1,4-Diazabicyclo[4.3.0]nonane](/img/structure/B1298380.png)

![Benzo[1,3]dioxol-5-ylmethyl-(2-methoxy-benzyl)-amine](/img/structure/B1298381.png)

![4-[(Furan-2-ylmethyl)sulfamoyl]benzoic acid](/img/structure/B1298395.png)